4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with a complex structure that includes both difluoromethoxy and prop-2-yn-1-yloxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde with difluoromethylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the functional groups.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoromethoxy and prop-2-yn-1-yloxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)benzaldehyde: Lacks the prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both difluoromethoxy and prop-2-yn-1-yloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1514516-76-7 |
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Molecular Formula |
C11H8F2O3 |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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